(2-Phenylcyclopropyl)methanamine
Overview
Description
(2-Phenylcyclopropyl)methanamine, also known as PCPM, is a cyclopropylamine derivative that has gained attention in the scientific community due to its potential use in research. This compound has been shown to have unique properties that make it a valuable tool for studying various biological processes. In
Scientific Research Applications
Transfer Hydrogenation Reactions
- A study by Karabuğa et al. (2015) explored the synthesis of quinazoline-based ruthenium complexes, starting from compounds related to (2-Phenylcyclopropyl)methanamine. These catalysts were highly effective in transfer hydrogenation reactions of acetophenone derivatives, achieving up to 99% conversion rates (Karabuğa et al., 2015).
Catalytic Evaluation
- Roffe et al. (2016) synthesized derivatives of (2-Phenylcyclopropyl)methanamine for use in unsymmetrical NCN′ pincer palladacycles. These compounds showed good activity and selectivity in catalytic applications where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).
Anticancer Activity
- Mbugua et al. (2020) reported the synthesis of new palladium (Pd)II and platinum (Pt)II complexes using Schiff base ligands derived from (2-Phenylcyclopropyl)methanamine. These complexes exhibited significant anticancer activity against various human cancer cell lines (Mbugua et al., 2020).
Surface-Catalyzed Reactions
- Mascavage et al. (2006) investigated the surface-catalyzed reaction between gases involving 2,2-dimethylpropanal and methanamine, a related compound. This study provided insights into processes common to biological systems and transamination reactions (Mascavage et al., 2006).
Synthesis and Characterization of Complexes
- Chiririwa et al. (2013) focused on the synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands, starting from compounds similar to (2-Phenylcyclopropyl)methanamine. These complexes were used as pre-catalysts in Heck and Suzuki cross-coupling reactions (Chiririwa et al., 2013).
Synthesis of BCP Benzylamines
- Shelp and Walsh (2018) reported the synthesis of BCP benzylamines through the reactivity of [1.1.1]propellane with 2-azaallyl anions, generated from N-benzyl ketimines, providing access to BCP analogues of diaryl methanamines (Shelp & Walsh, 2018).
Antimicrobial Evaluation
- Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which exhibited a range of antibacterial and antifungal activities (Visagaperumal et al., 2010).
properties
IUPAC Name |
(2-phenylcyclopropyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTLDOZXPZCOGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylcyclopropyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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